tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate
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Overview
Description
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate: is a chemical compound with the molecular formula C10H20BrNO3. It is a carbamate derivative, which is often used as a protecting group for amines in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-methoxy-2-methylpropylamine. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Oxidation Products: Oxidation typically leads to the formation of corresponding carbonyl compounds.
Reduction Products: Reduction can yield amines or alcohols depending on the specific conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthetic processes. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-(2-chloroethyl)carbamate
Uniqueness: tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate is unique due to the presence of the 3-bromo-2-methoxy-2-methylpropyl group, which imparts specific reactivity and steric properties. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis.
Properties
CAS No. |
1598354-60-9 |
---|---|
Molecular Formula |
C10H20BrNO3 |
Molecular Weight |
282.2 |
Purity |
95 |
Origin of Product |
United States |
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